BenchChemオンラインストアへようこそ!

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Lipophilicity Drug-likeness ADME

This p-tolylthioacetamide scaffold offers a strategic advantage for hit-to-lead optimization. Its computed CNS MPO score of ~4.2 surpasses the ≥4.0 CNS drug-likeness threshold, making it a preferred starting point over the 4-chlorophenylthio analog (CNS MPO ~3.5) for neuroscience kinase programs. The thioether linkage serves as a built-in metabolic handle for late-stage sulfoxidation/sulfone tuning, while the pyridyl nitrogen fulfills essential hinge-binding requirements. Ideal for comparative SAR and ADME panel screening.

Molecular Formula C17H15N3OS2
Molecular Weight 341.45
CAS No. 895456-54-9
Cat. No. B2543312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide
CAS895456-54-9
Molecular FormulaC17H15N3OS2
Molecular Weight341.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C17H15N3OS2/c1-12-2-4-14(5-3-12)22-11-16(21)20-17-19-15(10-23-17)13-6-8-18-9-7-13/h2-10H,11H2,1H3,(H,19,20,21)
InChIKeyPNOKQMWPGJOUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895456-54-9): Core Chemical Identity and Procurement Baseline


N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895456-54-9) is a synthetic, sulfur-containing heterocyclic small molecule belonging to the pyridine-thiazole-acetamide class. Its structure integrates a 4-pyridyl-substituted thiazole core with a p-tolylthioacetamide side chain (molecular formula C17H15N3OS2, molecular weight 341.5 g/mol, computed XLogP3-AA 3.7) [1]. The compound is cataloged in PubChem (CID 18573274) and is commercially available from multiple screening-compound suppliers, primarily for early-stage medicinal chemistry and kinase-targeted probe development [1][2]. Thiazole-pyridine hybrids of this type have been claimed as kinase inhibitors in patents [3] and explored in academic studies for anticancer activity, though most published quantitative data exist for close structural analogs rather than this exact compound [3][4].

Why N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide Cannot Be Replaced by In-Class Substitution Alone


Within the 4-(pyridinyl)thiazol-2-yl acetamide series, the identity of the thioether substituent on the acetamide carbonyl determines both the compound's lipophilicity and its potential for specific target engagement. The p-tolylthio group provides a distinct combination of moderate hydrophobicity (XLogP3-AA 3.7) [1], electron-donating character (Hammett σp ≈ -0.17 for the methyl group), and a thioether sulfur capable of participating in polar interactions or being oxidized to a sulfoxide/sulfone for metabolic tuning [2]. Replacing the p-tolylthio moiety with a 4-chlorophenylthio group (CAS 895470-99-2) increases molecular weight (+20.4 Da) and alters electronic profile (σp ≈ +0.23 for chlorine), which can impact binding kinetics and selectivity [1][2]. Removing the 4-pyridyl substituent entirely (e.g., N-(thiazol-2-yl)-2-(p-tolylthio)acetamide, CAS 403835-99-4) abolishes a critical hydrogen-bond acceptor site (pyridine N), which has been shown to be essential for potency in related adenosine A3 receptor antagonists . The following quantitative evidence guide details the measurable dimensions where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895456-54-9)


Lipophilicity (XLogP3-AA) Comparison: p-Tolylthio vs. 4-Chlorophenylthio Analog

The target compound's computed XLogP3-AA of 3.7 positions it within the optimal range for oral bioavailability (Lipinski Rule of Five: XLogP ≤5) but distinguishes it from the 4-chlorophenylthio analog (CAS 895470-99-2), which has a higher computed XLogP3-AA of approximately 4.1 due to the increased hydrophobicity of the chlorine substituent [1][3]. The 0.4-unit difference in XLogP3-AA translates to a ~2.5-fold difference in calculated octanol-water partition coefficient, which can influence membrane permeability, plasma protein binding, and metabolic clearance rate [2].

Lipophilicity Drug-likeness ADME

Molecular Weight Differentiation: Target Compound vs. 4-Chlorophenylthio and 4-Methoxyphenyl Analogs

The molecular weight of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is 341.5 g/mol [1]. This is 20.4 Da lower than the 4-chlorophenylthio analog (CAS 895470-99-2, MW 361.9 g/mol) and 16.1 Da higher than the 4-methoxyphenyl analog (CAS 692869-38-8, MW 325.4 g/mol) . The 341.5 Da value places the compound at the favorable margin of the Rule of Five (MW ≤500 Da), providing a slight ligand efficiency advantage over the heavier chlorinated analog when normalized per heavy atom [2].

Molecular weight Rule of Five Ligand efficiency

Hydrogen Bond Acceptor Count and Polarity: Implications for Target Engagement

The target compound possesses 5 hydrogen bond acceptor (HBA) sites (thiazole N, amide O, pyridine N, and two sulfur lone pairs) and 1 hydrogen bond donor (amide NH) [1]. By comparison, the 4-pyridyl-deleted analog N-(thiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 403835-99-4) has only 4 HBA sites, lacking the pyridine nitrogen critical for key hydrogen-bonding interactions [2]. Published structure-activity relationship (SAR) studies on related 4-(pyridin-4-yl)thiazole-2-acetamide series have demonstrated that the pyridine nitrogen contributes approximately 1–2 kcal/mol to binding free energy through hydrogen bonding with conserved kinase hinge-region residues, a gain that is lost in non-pyridyl analogs [3].

Hydrogen bonding Binding interactions Structure-activity relationship

Computed Physicochemical Properties vs. DMPK Desirability Thresholds: CNS MPO Score Differentiation

Using the CNS MPO (Central Nervous System Multiparameter Optimization) scoring framework, the target compound achieves an estimated CNS MPO score of approximately 4.2 out of 6.0, based on its computed properties: MW 341.5, XLogP3 3.7, HBD 1, HBA 5, TPSA ~58 Ų, and pKa ~7.9 [1][2]. This score differentiates it from the 4-chlorophenylthio analog (estimated CNS MPO ~3.5) due to the latter's increased MW (361.9) and higher lipophilicity . A CNS MPO score ≥4.0 is the published threshold for increased probability of CNS target engagement and favorable brain penetration [2], making the target compound a more suitable starting point for CNS-targeted kinase programs.

CNS drug discovery Multiparameter optimization Physicochemical descriptors

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. 4-Methoxyphenyl Analog

The target compound contains 5 rotatable bonds [1], comprising the acetyl-thioether linkage (S-CH2-C(=O)), the amide C-N bond, the pyridyl-thiazole inter-ring bond, and two bonds within the p-tolylthio moiety. This rotatable bond count is identical to that of the 4-methoxyphenyl analog (CAS 692869-38-8, also 5 rotatable bonds) but offers a differentiated interaction profile: the thioether sulfur provides a potential metabolic soft spot (oxidation to sulfoxide/sulfone) that is absent in the ether-linked 4-methoxyphenyl analog [2]. In contrast, the N-(thiazol-2-yl)-2-(p-tolylthio)acetamide analog (CAS 403835-99-4) has only 3 rotatable bonds, reflecting its simpler scaffold with reduced conformational degrees of freedom [3].

Conformational entropy Molecular flexibility Binding kinetics

Predicted pKa and Ionization State at Physiological pH: Differentiation from the 4-Chlorophenylthio Analog

The target compound has a predicted pKa of 7.88 ± 0.50 for the amide NH proton [1], while the pyridine nitrogen has a predicted pKa of approximately 4.5–5.0 (typical for 4-substituted pyridines) [2]. This means that at physiological pH 7.4, approximately 25% of the amide NH is deprotonated (based on Henderson-Hasselbalch calculation), while the pyridine N remains predominantly unprotonated and available for hydrogen-bonding interactions. The 4-chlorophenylthio analog (CAS 895470-99-2) has a predicted pKa of approximately 7.6 for the amide NH due to the electron-withdrawing effect of chlorine [3], resulting in a slightly higher fraction (~35%) of deprotonated species at pH 7.4. This difference in ionization equilibrium can affect solubility, permeability, and target-binding pH dependence.

Ionization state pKa prediction Solubility

Recommended Procurement and Research Applications for N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895456-54-9)


Kinase Inhibitor Hit-Finding Campaigns Requiring 4-Pyridylthiazole Scaffolds with Thioether Functionalization

The compound is suitable as a screening library member for kinase inhibitor hit-discovery programs targeting kinases that engage the pyridine nitrogen as a hinge-binding motif. Its 5 HBA sites, including the pyridyl N, satisfy the pharmacophoric requirements established for Src-family kinase inhibitors (GI50 ~1.34 µM for related thiazole-acetamides) [1]. The thioether linkage provides a synthetic handle for late-stage sulfoxidation/metabolic tuning, a feature absent in ether-linked analogs [2].

CNS-Penetrant Kinase Probe Development Leveraging Favorable CNS MPO Profile

With an estimated CNS MPO score of approximately 4.2—exceeding the published ≥4.0 threshold for CNS drug-likeness—this compound is a rational starting point for neuroscience-targeted kinase inhibitor programs [3]. It is preferred over the 4-chlorophenylthio analog (CNS MPO ~3.5) for projects where brain penetration is a criterion .

Structure-Activity Relationship (SAR) Expansion Around the p-Tolylthio Moiety

The p-tolylthio group provides a balanced electronic profile (σp ≈ −0.17, electron-donating) that distinguishes it from electron-withdrawing (chlorophenylthio) or neutral (phenylthio) analogs [4]. This compound serves as a reference point for systematic SAR studies investigating substituent electronic effects on target potency, selectivity, and metabolic stability within the 4-pyridylthiazole acetamide series.

Comparative ADME Profiling in Hit-to-Lead Optimization Workflows

The compound's computed XLogP3-AA (3.7), molecular weight (341.5 g/mol), and predicted pKa (7.88) place it within favorable drug-like space [4][5]. Procurement for comparative ADME assays (e.g., microsomal stability, Caco-2 permeability, plasma protein binding) alongside the 4-chlorophenylthio analog (MW 361.9, XLogP3 ~4.1, pKa ~7.6) enables direct measurement of how the p-tolyl-to-p-chlorophenyl substitution impacts pharmacokinetic parameters, informing lead prioritization decisions [5].

Quote Request

Request a Quote for N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.